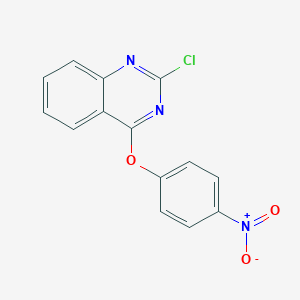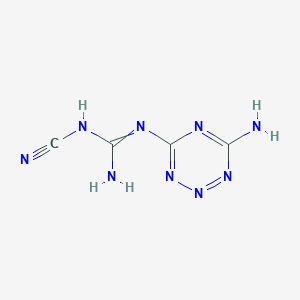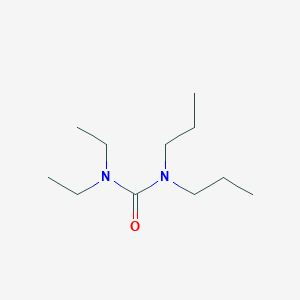![molecular formula C28H22 B14597586 4-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}-1,1'-biphenyl CAS No. 61124-48-9](/img/structure/B14597586.png)
4-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}-1,1’-biphenyl is an organic compound characterized by its complex structure, which includes multiple phenyl groups connected by ethenyl linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}-1,1’-biphenyl can be achieved through several methods, including:
Friedel-Crafts Alkylation: This method involves the reaction of biphenyl with an appropriate alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride.
Heck Reaction: This palladium-catalyzed coupling reaction between an aryl halide and an alkene can also be used to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethenyl groups to ethyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Ethyl-substituted biphenyl derivatives.
Substitution: Halogenated biphenyl derivatives.
Applications De Recherche Scientifique
4-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 4-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}-1,1’-biphenyl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, in medicinal applications, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}-1,1’-biphenyl: shares similarities with other biphenyl derivatives, such as:
Uniqueness
The uniqueness of 4-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}-1,1’-biphenyl lies in its specific arrangement of phenyl and ethenyl groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions, such as in the development of targeted therapies or advanced materials.
Propriétés
Numéro CAS |
61124-48-9 |
|---|---|
Formule moléculaire |
C28H22 |
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
1-phenyl-4-[2-[3-(2-phenylethenyl)phenyl]ethenyl]benzene |
InChI |
InChI=1S/C28H22/c1-3-8-23(9-4-1)14-16-25-10-7-11-26(22-25)17-15-24-18-20-28(21-19-24)27-12-5-2-6-13-27/h1-22H |
Clé InChI |
PJMJAIXXMGUHOF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=CC(=CC=C2)C=CC3=CC=C(C=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-phenyl-](/img/structure/B14597511.png)
![1H-Pyrazole-3-carboxylic acid, 4-[(acetyloxy)methyl]-, ethyl ester](/img/structure/B14597513.png)



![1,1'-[Methoxy(phenyl)methylene]bis[2-(prop-1-en-2-yl)benzene]](/img/structure/B14597526.png)
![3-(6-Methyl-7-oxo-1,4-dioxaspiro[4.4]nonan-6-yl)propanoic acid](/img/structure/B14597528.png)
![(1E)-N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylpropan-1-imine](/img/structure/B14597546.png)

![1,4-Diphenyl-1h-pyrido[2,3-b]indole](/img/structure/B14597557.png)



